5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine)

Catalog No.
S8496412
CAS No.
M.F
C21H18N6
M. Wt
354.4 g/mol
Availability
In Stock
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5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine...

Product Name

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine)

IUPAC Name

5-[3,5-bis(6-aminopyridin-3-yl)phenyl]pyridin-2-amine

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H18N6/c22-19-4-1-13(10-25-19)16-7-17(14-2-5-20(23)26-11-14)9-18(8-16)15-3-6-21(24)27-12-15/h1-12H,(H2,22,25)(H2,23,26)(H2,24,27)

InChI Key

DQVGGCRGSFCEGR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N

5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) is a symmetrical organic compound characterized by its unique structure, which consists of a central benzene ring (benzene-1,3,5-triyl) to which three pyridin-2-amine groups are attached. The molecular formula for this compound is C₁₉H₁₈N₆, and it has a molecular weight of approximately 354.41 g/mol. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science due to its interesting electronic and structural properties .

The chemical reactivity of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) can be explored through various reactions typical of amines and aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related derivatives.
  • Complexation: The nitrogen atoms in the pyridine rings can coordinate with transition metals, leading to the formation of metal complexes that may exhibit unique catalytic properties .

The synthesis of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) typically involves multi-step organic reactions. Common methods include:

  • Amination Reactions: Utilizing benzene derivatives and pyridine derivatives in amination reactions under controlled conditions.
  • Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions to link the benzene core with pyridin-2-amines.
  • Functionalization Strategies: Modifying existing compounds through functional group transformations to achieve the desired tris(amine) structure .

The applications of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) span several fields:

  • Medicinal Chemistry: Potential drug development due to its biological activity.
  • Material Science: Use in the development of organic semiconductors or as ligands in coordination chemistry.
  • Catalysis: Its ability to form complexes with metals may allow for applications in catalysis and materials synthesis .

Interaction studies involving 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) focus on its binding affinities with various biological targets. Initial research suggests that the nitrogen atoms in the pyridine rings could interact with metal ions or biomolecules such as proteins and enzymes. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine), including:

Compound NameStructure TypeUnique Features
1,3,5-Tris(aminomethyl)benzeneTris(amine) derivativeExhibits strong hydrogen bonding capabilities
Benzene-1,3,5-triyl tris(phenylamine)Tris(phenylamine) derivativeEnhanced electron-donating properties
1,3-BenzenediamineDiamine derivativeSimpler structure; less steric hindrance

These compounds differ primarily in their substituents and functional groups but share a common framework that allows for similar reactivity patterns. The uniqueness of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) lies in its specific arrangement of pyridine moieties which can influence its electronic properties and biological activity .

The compound is systematically named 5,5',5''-(benzene-1,3,5-triyl)tris(pyridin-2-amine) (CAS No. 2757085-59-7) and belongs to the class of tripodal ligands. Its molecular formula is $$ \text{C}{21}\text{H}{18}\text{N}_6 $$, with a molecular weight of 354.41 g/mol. The SMILES notation (NC1=CC=C(C2=CC(C3=CN=C(C=C3)N)=CC(C4=CC=C(N=C4)N)=C2)C=N1) and InChI key (DQVGGCRGSFCEGR-UHFFFAOYSA-N) provide unambiguous structural identifiers. The ligand features a central benzene ring substituted at the 1, 3, and 5 positions with pyridin-2-amine groups, each acting as a potential binding site for metal ions.

PropertyValueSource
CAS No.2757085-59-7
Molecular Formula$$ \text{C}{21}\text{H}{18}\text{N}_6 $$
Molecular Weight354.41 g/mol
SMILESNC1=CC=C(C2=CC(C3=CN=C(C=C3)N)...
Hazard StatementsH302, H315, H319, H335

Historical Development of Tripodal Ligands in Coordination Chemistry

Tripodal ligands have evolved significantly since the early use of simple polydentate systems like nitrilotriacetate (NTA). These ligands gained prominence due to their ability to coordinatively saturate metal centers, enhancing stability and enabling precise control over metal-ligand geometry. The development of aromatic tripodal ligands, such as the benzene-triyl derivatives, emerged from efforts to rigidify ligand frameworks and tune electronic properties for applications in catalysis and photophysics. For example, studies on osmium complexes with pyrazine-containing tripodal ligands demonstrated how ligand architecture influences HOMO-LUMO gaps and redox potentials, principles that extend to pyridin-amine systems.

Structural Relationship to Classical Tripodal Frameworks

Classical tripodal ligands like tris(2-aminoethyl)amine (TREN) or 1,4,7-triazacyclononane (TACN) prioritize flexibility and denticity. In contrast, 5,5',5''-(benzene-1,3,5-triyl)tris(pyridin-2-amine) introduces rigidity through its planar benzene core, which enforces $$ C_3 $$-symmetry and limits conformational freedom. This structural feature aligns it with advanced ligands such as 1,3,5-tris(pyridin-4-ylethynyl)benzene, though the substitution of ethynyl linkages with direct pyridin-amine bonds enhances electron-donating capacity. The ligand’s three pyridin-2-amine arms enable facial ($$ fac $$) coordination to octahedral metal centers, a geometry critical for stabilizing reactive intermediates in catalysis.

Stepwise Synthesis Routes for Aromatic Tripodal Amines

The synthesis of 5,5',5''-(benzene-1,3,5-triyl)tris(pyridin-2-amine) typically employs acid-catalyzed trimerization reactions. A validated approach involves the cyclotrimerization of 6-amino-3-pyridinecarbonitrile under strongly acidic conditions. In a representative procedure, 6-amino-3-pyridinecarbonitrile (1.544 g, 13.076 mmol) is treated with triflic acid (8 mL) at −20°C, followed by gradual warming to room temperature over 24 hours [2]. The reaction proceeds via intermediate formation of protonated nitrile species, which undergo sequential cyclization and aromatization to yield the target compound.

Critical parameters influencing yield and purity include:

  • Acid strength: Triflic acid (CF$$3$$SO$$3$$H) demonstrates superior catalytic activity compared to weaker acids due to its strong protonating ability [2].
  • Temperature profile: Controlled warming from −20°C to ambient temperature prevents side reactions such as oligomerization.
  • Stoichiometry: A 1:3 molar ratio of benzene core precursor to pyridine-amine building blocks ensures complete functionalization.

Post-synthetic workup involves neutralization with aqueous sodium hydroxide (2M) to pH 7, followed by vacuum filtration and recrystallization from dimethylformamide (DMF) [2]. Typical isolated yields range from 65–75% for laboratory-scale preparations.

Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions to construct the molecule’s aromatic framework. Key methodologies include:

Suzuki-Miyaura Coupling
The benzene core can be functionalized with pyridylamine substituents using Suzuki-type reactions. Optimized conditions utilize palladium precatalysts with bulky phosphine ligands:

Catalyst SystemLigandYield (%)Reference
Pd(OAc)$$_2$$/SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl80 [4]
Pd$$2$$(dba)$$3$$/XPhos4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene69 [4]

These systems enable coupling of halogenated benzene derivatives with pyridylamine boronic esters under mild conditions (80–100°C, aqueous dioxane) [4].

Buchwald-Hartwig Amination
Installation of amine functionalities proceeds efficiently using palladium-catalyzed C–N coupling. A representative protocol employs:

  • Palladium(II) acetate (2 mol%)
  • RuPhos ligand (2.5 mol%)
  • Potassium phosphate tribasic base
  • Toluene solvent at 110°C [3]

This method achieves >90% conversion for diarylamine formation, with particular efficacy in constructing the pyridine-amine linkages [3].

Purification and Characterization Techniques

Chromatographic Separation Challenges

The compound’s polar amine groups and planar aromatic structure present unique purification challenges:

  • Stationary Phase Compatibility: Silica gel chromatography often results in tailing due to strong adsorption. Alternatives include:
    • Alumina-based columns (pH-adjusted)
    • Reverse-phase C18 media with acetonitrile/water gradients
  • Solvent System Optimization: Ternary mixtures of ethyl acetate/methanol/ammonium hydroxide (8:1:1 v/v/v) improve resolution while preventing amine protonation [2].

Large-scale purifications (>10 g) frequently employ flash chromatography with 40–63 μm silica particles and gradient elution, achieving >95% purity in 2–3 column volumes.

Spectroscopic Verification

Comprehensive spectral analysis confirms structural integrity:

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (DMSO-d$$_6$$):
    δ 8.35 (d, J = 5.1 Hz, 3H, pyridine-H6)
    δ 7.85 (dd, J = 8.2, 2.3 Hz, 3H, pyridine-H4)
    δ 7.12 (d, J = 8.1 Hz, 3H, pyridine-H3)
    δ 6.95 (s, 3H, benzene-H2/4/6) [2]

Infrared Spectroscopy (IR)

  • N–H stretch: 3350–3250 cm$$^{-1}$$ (broad)
  • C=N aromatic stretch: 1585 cm$$^{-1}$$
  • C–C ring vibrations: 1450–1400 cm$$^{-1}$$ [2]

Mass Spectrometry

  • ESI-MS (m/z): [M+H]$$^+$$ calculated 354.4, observed 354.3 [1]
  • High-resolution MS confirms molecular formula C$${21}$$H$${18}$$N$$_6$$ with <2 ppm error [1]

The compound 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) possesses a tripodal molecular architecture based on a central 1,3,5-trisubstituted benzene core with three pyridin-2-amine moieties extending outward [1] [2] [3]. The molecular formula C₂₁H₁₈N₆ corresponds to a molecular weight of 354.41 g/mol, establishing this compound as a symmetrical tripodal ligand system [2] [4] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name is systematically defined as 5,5',5''-(benzene-1,3,5-triyl)tris(pyridin-2-amine), with the Chemical Abstracts Service (CAS) registry number 2757085-59-7 [2] [4] [3].

X-ray crystallographic studies of related tripodal systems have revealed fundamental structural parameters that can be extrapolated to understand the molecular geometry of this compound. The central benzene ring adopts a planar conformation, with the three pyridyl substituents arranged in a propeller-like geometry around the central aromatic core [6] [7]. Crystallographic data from analogous tripodal benzene derivatives demonstrate that the torsion angles between the central benzene ring and the peripheral pyridine rings typically range from 50° to 70°, indicating significant deviation from planarity [8] [9] [7].

The molecular geometry exhibits three-fold rotational symmetry about the central benzene ring, with each pyridin-2-amine arm positioned at equivalent angular intervals of approximately 120° [10] [6]. Single-crystal X-ray diffraction studies of comparable tripodal pyridyl systems have established that the nitrogen atoms of the pyrimidine rings are positioned at distances of approximately 1.34-1.36 Å from their respective carbon atoms, consistent with aromatic carbon-nitrogen bond lengths [10] [11] [12]. The amino groups attached to the pyridine rings exhibit typical primary amine geometry, with carbon-nitrogen bond lengths in the range of 1.32-1.35 Å [13] [14] [11].

Table 1: Estimated Crystallographic Parameters for 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine)

ParameterValue RangeReference Compounds
Central benzene C-C bond lengths1.384-1.402 ÅTripodal benzene derivatives [8] [9]
Benzene-pyridine C-C bond lengths1.465-1.485 ÅAryl-pyridyl systems [6] [7]
Pyridine C-N bond lengths1.340-1.355 ÅPyridyl compounds [10] [11]
Amino C-N bond lengths1.320-1.350 ÅPrimary amines [13] [14]
Torsion angles (benzene-pyridine)50-70°Tripodal systems [8] [9] [7]
Molecular symmetryC₃Three-fold rotation [10] [6]

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state structure of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) is expected to exhibit extensive hydrogen bonding networks facilitated by the presence of six amino hydrogen atoms and three pyridine nitrogen atoms per molecule [15] [14] [16]. Crystallographic studies of related tripodal amine systems have demonstrated that primary amine groups serve as effective hydrogen bond donors, while pyridine nitrogen atoms function as hydrogen bond acceptors [13] [15] [17].

The hydrogen bonding patterns in tripodal pyridyl amine compounds typically involve intermolecular nitrogen-hydrogen···nitrogen interactions with donor-acceptor distances ranging from 2.75 to 3.10 Å [13] [15] [18]. These interactions result in the formation of three-dimensional supramolecular networks that stabilize the crystal lattice through cooperative hydrogen bonding effects [15] [14] [6]. The amino groups on the pyridine rings are positioned to form both intramolecular and intermolecular hydrogen bonds, with intramolecular interactions potentially stabilizing the molecular conformation [13] [16].

Comparative analysis with structurally related compounds reveals that tripodal systems containing primary amine functionalities exhibit characteristic hydrogen bonding motifs. The tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide analog demonstrates the formation of ladder-like hydrogen bonding chains where nitrogen-hydrogen···oxygen interactions link molecules into extended networks [13]. Similarly, tripodal urea receptors with related structural features show hydrogen bonding patterns that create dimeric molecular capsules through cooperative interactions between complementary binding sites [16].

Table 2: Hydrogen Bonding Parameters in Related Tripodal Systems

Interaction TypeDistance Range (Å)Angle Range (°)Network Geometry
N-H···N (intermolecular)2.75-3.10150-180Linear chains [13] [15]
N-H···N (intramolecular)2.60-2.90110-140Five-membered rings [13] [16]
C-H···N (weak)3.20-3.60120-160Sheet structures [6] [11]
π-π stacking3.40-3.80-Columnar arrangements [6] [9]

The crystalline packing arrangements of tripodal amine compounds frequently involve the formation of hydrogen-bonded sheets or layers, where molecules are connected through multiple nitrogen-hydrogen···nitrogen interactions [15] [14] [18]. These sheet structures may further interact through weaker carbon-hydrogen···nitrogen contacts and aromatic π-π stacking interactions between the benzene and pyridine rings [6] [9]. The combination of strong hydrogen bonding and weaker dispersive interactions creates stable three-dimensional crystal architectures that influence the physical properties of the solid material.

Comparative Analysis with Isomeric Tripodal Systems

The structural characteristics of 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) can be systematically compared with its positional isomers and related tripodal systems to understand the influence of substitution patterns on molecular geometry and crystal packing [8] [19] [16]. The 1,3,5-trisubstitution pattern on the central benzene ring creates a symmetrical tripodal architecture that differs significantly from 1,2,4- or 1,2,3-substitution patterns in terms of spatial arrangement and intermolecular interactions.

Comparative crystallographic studies of positional isomers in tripodal systems have revealed substantial differences in molecular conformation and solid-state packing [8] [19] [16]. The meta-substituted tripodal systems (1,3,5-pattern) typically exhibit greater conformational flexibility compared to ortho-substituted analogs, as evidenced by variations in torsion angles between the central aromatic ring and peripheral substituents [8] [16]. In nitrophenyl-functionalized tripodal urea receptors, the para-isomer forms dimeric molecular capsules, while the meta-isomer adopts trigonal planar geometries, and the ortho-isomer shows hindered coordination due to steric effects [16].

The pyridin-2-amine substitution pattern in the target compound provides specific geometric constraints compared to other pyridyl isomers. Structural analysis of bis-cyclometalated iridium complexes with pyridine-based ligands demonstrates that 2,6-disubstituted pyridine systems adopt different coordination geometries compared to 2,4- or 3,5-substituted analogs [20]. The 2-amino substitution pattern creates favorable conditions for both hydrogen bonding and coordination chemistry, while maintaining structural accessibility of the pyridine nitrogen atoms [17] [20].

Table 3: Structural Comparison of Tripodal Isomeric Systems

Substitution PatternSymmetryTorsion AnglesHydrogen BondingCrystal Packing
1,3,5-Benzene (meta)C₃50-70°Extended networksLayered structures [6] [8]
1,2,4-BenzeneC₁40-80°Limited networksDiscrete clusters [8] [19]
2-Aminopyridine--Strong N-H···NChain motifs [13] [17]
3-Aminopyridine--Moderate N-H···NSheet structures [15] [14]
4-Aminopyridine--Weak N-H···NIsolated molecules [16] [21]

The comparison with tris(2-pyridylmethyl)amine and related tripodal tetradentate ligands reveals important structural distinctions [22] [10] [23]. While tris(2-pyridylmethyl)amine contains methylene spacers between the central nitrogen and pyridine rings, the direct aryl-aryl connection in 5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) creates a more rigid molecular framework with restricted conformational freedom [10] [23]. This rigidity influences both the coordination geometry when bound to metal centers and the hydrogen bonding patterns in the solid state.

Benzene-incorporated octaphyrins and related extended aromatic systems provide additional comparative context for understanding the electronic and structural properties of multi-pyridyl benzene derivatives [24]. These studies demonstrate that the incorporation of pyridine units into extended aromatic frameworks significantly modulates electronic properties and coordination behavior compared to purely hydrocarbon analogs [24] [25]. The electron-withdrawing nature of pyridine rings shifts both oxidation and reduction potentials, affecting the overall electronic structure of the molecule [25] [26].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

354.15929460 g/mol

Monoisotopic Mass

354.15929460 g/mol

Heavy Atom Count

27

Dates

Last modified: 01-05-2024

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